molecular formula C8H16ClNO B13450934 3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride

3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B13450934
M. Wt: 177.67 g/mol
InChI Key: WKBDFXZITOLCPC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is known for its unique spirocyclic structure, which includes both an oxygen and a nitrogen atom within the ring system.

Preparation Methods

The synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride typically involves the annulation of a cyclopentane ring with a four-membered ring. One common synthetic route includes the reaction of a suitable oxirane with an amine under controlled conditions to form the spirocyclic structure. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the desired reaction. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic applications .

Scientific Research Applications

3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The presence of both oxygen and nitrogen atoms in the ring system contributes to its ability to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride can be compared with other spirocyclic compounds such as:

    1-Oxa-6-azaspiro[3.4]octane: Similar in structure but lacks the dimethyl substitution, which may affect its reactivity and biological activity.

    2-Oxa-6-azaspiro[3.4]octane: Another spirocyclic compound with different substitution patterns, leading to variations in chemical properties and applications.

    3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride:

The uniqueness of this compound lies in its specific spirocyclic structure and substitution pattern, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

3,3-dimethyl-1-oxa-7-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-7(2)6-10-8(7)3-4-9-5-8;/h9H,3-6H2,1-2H3;1H

InChI Key

WKBDFXZITOLCPC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC12CCNC2)C.Cl

Origin of Product

United States

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